molecular formula C22H30N4O4 B1574251 RJR-2403 hemioxalate

RJR-2403 hemioxalate

Katalognummer B1574251
Molekulargewicht: 414.5
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

RJR-2403 hemioxalate(Metanicotine;  Rivanicline) is a neuronal nicotinic receptor agonist, showing high selectivity for the α4β2 subtype (Ki=26 nM);  > 1,000 fold selectivity than α7 receptors(Ki= 36000 nM).  in vitro: At concentrations up to 1 mM, RJR-2403 does not significantly activate nAChRs in PC12 cells, muscle type nAChRs or muscarinic receptors. Dose-response curves for agonist-induced ileum contraction indicate that RJR-2403 is less than one-tenth as potent as nicotine with greatly reduced efficacy. RJR-2403 does not antagonize nicotine-stimulated muscle or ganglionic nAChR function (IC50 > 1 mM). Chronic exposure of M10 cells to RJR-2403 (10 microM) results in an up-regulation of high-affinity nAChRs phenomenologically similar to that seen with nicotine. in vivo: RJR-2403 significantly improved passive avoidance retention after scopolamine-induced amnesia and enhanced both working and reference memory in rats with ibotenic acid lesions of the forebrain cholinergic projection system in an 8-arm radial maze paradigm. By comparison, RJR-2403 was 15 to 30-fold less potent than nicotine in decreasing body temperature, respiration, Y-maze rears and crosses and acoustic startle response. Metanicotine was about 5-fold less potent than nicotine in the tail-flick test after s.c administration, but slightly more potent after central administration.

Wissenschaftliche Forschungsanwendungen

1. CNS Selectivity and Cognitive Enhancement

RJR-2403, a CNS-selective nicotinic agonist, has been shown to significantly improve cognitive functions. It was found to be effective in reversing amnesia and enhancing memory in rats with brain lesions, indicating potential for neurological disease treatment where cholinergic neurotransmission is compromised (Lippiello et al., 1996).

2. Selectivity for α4β2 Receptor Subtype

Studies on human nicotinic acetylcholine (ACh) receptor subtypes have shown that RJR-2403 is a potent and selective activator of human α4β2 receptors. This specificity is crucial for understanding the pharmacology of nicotinic cholinergic systems and potentially developing targeted therapeutics (Papke et al., 2000).

3. Influence on Neurotransmitter Release

RJR-2403 has been observed to increase the release of acetylcholine, norepinephrine, dopamine, and serotonin in the rat cortex. These effects are comparable to those of nicotine, suggesting its role in modulating cortical neurotransmitter release (Summers et al., 1996).

4. In Vitro Characterization

In vitro studies indicate that RJR-2403 binds with high affinity to rat brain cortex and is effective in activating rat thalamic synaptosomes. It demonstrates higher potency and selectivity for CNS vs. muscle or ganglionic nAChRs than nicotine, making it an important tool for studying nicotinic cholinergic systems (Bencherif et al., 1996).

5. PET Studies

Positron emission tomographic (PET) studies of [11C]RJR-2403 in baboons showed a homogeneous distribution of radioactivity in the brain, indicating its potential for studying brain nicotinic receptors in vivo (Studenov et al., 2001).

6. Cognitive Function Improvement

RJR-2403 has shown efficacy in improving cognitive performance and has a long duration of action, indicating its potential as a treatment for cognitive dysfunction. However, its effectiveness might be limited in populations with decreased nicotinic receptor numbers, such as aged rats (Levin & Christopher, 2002).

7. Cholinergic Analgesia

Research indicates a sex difference in the potency of RJR-2403 in producing antinociception, suggesting the involvement of nicotinic components and the potential for developing novel pain therapy (Chiari et al., 1999).

8. Neuroprotective and Anti-inflammatory Effects

RJR-2403 may have neuroprotective effects, as suggested by studies on intracerebral hemorrhage in mice. It did not affect the size of hemorrhage or brain edema but showed potential neuroprotective action (Hijioka et al., 2012).

Eigenschaften

Produktname

RJR-2403 hemioxalate

Molekularformel

C22H30N4O4

Molekulargewicht

414.5

SMILES

CNCC/C([H])=C([H])/C1=CN=CC=C1.CNCC/C([H])=C([H])/C2=CN=CC=C2.OC(C(O)=O)=O

Synonyme

(E)-N-methyl-4-(pyridin-3-yl)but-3-en-1-amine hemioxalate

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
RJR-2403 hemioxalate
Reactant of Route 2
Reactant of Route 2
RJR-2403 hemioxalate
Reactant of Route 3
Reactant of Route 3
RJR-2403 hemioxalate
Reactant of Route 4
Reactant of Route 4
RJR-2403 hemioxalate
Reactant of Route 5
RJR-2403 hemioxalate
Reactant of Route 6
RJR-2403 hemioxalate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.